Conformational Impact: cis-Amid Conformer Stabilization over Proline
N-Methylation of the proline ring leads to a significant increase in the population of the cis-amide bond conformation compared to unsubstituted proline. This is due to the increased steric hindrance of the N-methyl group, which destabilizes the trans-conformer. [1]
| Evidence Dimension | cis-Amid Conformer Population |
|---|---|
| Target Compound Data | Significantly increased population of the cis-conformer (exact quantitative value not reported in primary source, but described as 'increased') |
| Comparator Or Baseline | Proline (Pro) |
| Quantified Difference | Qualitative shift from predominantly trans to a higher cis population. |
| Conditions | Peptide backbone, as reviewed from multiple conformational studies. |
Why This Matters
The cis/trans ratio of prolyl amide bonds is a critical determinant of peptide and protein folding, and its modulation by N-methylation is a key strategy in peptidomimetic drug design to alter target affinity and stability.
- [1] Huang, J., Yang, Y., Feng, J., Li, J., & Liu, S. (2020). Research Progress on cis-/trans-Isomerization of Cyclic Peptide. Chinese Journal of Organic Chemistry, 40(6), 1473-1483. DOI: 10.6023/cjoc201911030 View Source
